(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

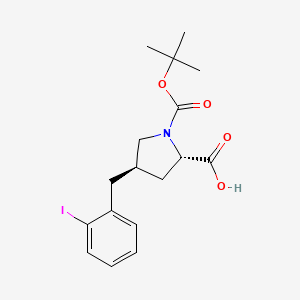

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-iodobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives.

Protection of Amino Group: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Introduction of 2-Iodobenzyl Group: The 2-iodobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the Boc-protected pyrrolidine with 2-iodobenzyl bromide in the presence of a suitable base like potassium carbonate.

Carboxylation: The final step involves the carboxylation of the pyrrolidine ring, which can be done using carbon dioxide under high pressure or by employing a carboxylating agent such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine, benzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Building Block: Its chiral centers make it valuable in asymmetric synthesis.

Biology

Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with pyrrolidine derivatives.

Protein Modification: Employed in the modification of proteins for research purposes.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting neurological pathways.

Prodrug Design: Its structure allows for the design of prodrugs that can be activated in specific biological environments.

Industry

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The 2-iodobenzyl group can participate in halogen bonding, further stabilizing interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and binding properties.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of iodine, affecting its electronic properties and reactivity.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid:

Uniqueness

The presence of the 2-iodobenzyl group in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity due to the iodine atom’s size and electronic properties. This makes it particularly useful in reactions requiring halogen bonding or specific steric effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-(2-iodobenzyl)-L-proline, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural features, which include a tert-butoxycarbonyl (Boc) protecting group and an iodine-substituted benzyl moiety, which may influence its pharmacological properties.

The compound has a molecular formula of C15H20N2O3I and a molecular weight of approximately 507.3 g/mol. Its predicted melting point is around 507.3 °C, and it has a density of approximately 1.542 g/cm³ . The presence of the iodine atom in its structure is particularly relevant as iodine-containing compounds often exhibit unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of various enzymes and receptors. The iodine substituent may enhance lipophilicity and facilitate membrane penetration, potentially increasing the compound's bioavailability and efficacy.

Anticancer Properties

In cancer research, pyrrolidine derivatives have shown promise due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- HCV Inhibition : A study investigated the binding affinity of Boc derivatives to HCV non-structural proteins, revealing promising results for the development of new antiviral therapies.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that derivatives similar to Boc-4-(2-iodobenzyl)-L-proline could reduce cell viability significantly, suggesting potential for further development as anticancer agents.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S,4R)-4-[(2-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWLCAGHSYMYMX-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376050 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-29-6 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.